![molecular formula C7H5ClN2O B173738 5-Chlor-1H-pyrrolo[2,3-c]pyridin-2(3H)-on CAS No. 136888-17-0](/img/structure/B173738.png)
5-Chlor-1H-pyrrolo[2,3-c]pyridin-2(3H)-on
Übersicht
Beschreibung
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Krebstherapie
„5-Chlor-1H-pyrrolo[2,3-c]pyridin-2(3H)-on“ und seine Derivate haben in der Krebstherapie Potenzial gezeigt. Es wurde festgestellt, dass sie den Signalweg des Fibroblastenwachstumsfaktors (FGFR) hemmen, der eine wesentliche Rolle bei verschiedenen Arten von Tumoren spielt . Eine abnormale Aktivierung dieses Weges aufgrund von Amplifikation, Fusion oder Missense-Mutationen im Exon von FGFR-Familienmitgliedern ist mit dem Fortschreiten und der Entwicklung verschiedener Krebserkrankungen wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden .
Hemmung der Zellproliferation
Diese Verbindungen haben die Fähigkeit gezeigt, die Zellproliferation zu hemmen. So wurde beispielsweise festgestellt, dass Verbindung 4h, ein Derivat von „this compound“, die Proliferation von Brustkrebszellen 4T1 hemmt und deren Apoptose induziert .
Hemmung der Zellmigration und -invasion
Neben der Hemmung der Zellproliferation hemmen diese Verbindungen auch die Migration und Invasion von Zellen signifikant. Dies wurde in einer Studie beobachtet, in der Verbindung 4h die Migration und Invasion von 4T1-Zellen signifikant hemmte .
Arzneimittelentwicklung
Das niedrige Molekulargewicht dieser Verbindungen macht sie zu attraktiven Leitverbindungen, die für die anschließende Optimierung in der Arzneimittelentwicklung von Vorteil sind .
Synthese von Derivaten
„this compound“ dient als Ausgangsmaterial für die Synthese verschiedener Derivate. Diese Derivate haben potente Aktivitäten gegen FGFR1, 2 und 3 gezeigt .
Angiogenese
Die FGF-FGFR-Achse, auf die diese Verbindungen abzielen, ist an Signaltransduktionswegen beteiligt, die die Organentwicklung, Zellproliferation und -migration, Angiogenese und andere Prozesse regulieren .
Zukünftige Richtungen
The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
Wirkmechanismus
Target of Action
The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . It has been suggested that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to a specific amino acid (Glycine 485 or G485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485, thereby improving the activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these signaling pathways, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPUTMUWAOGQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597008 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-17-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
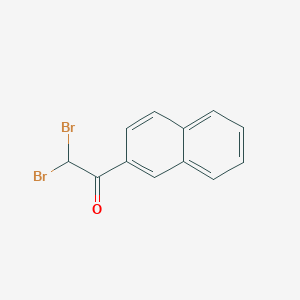
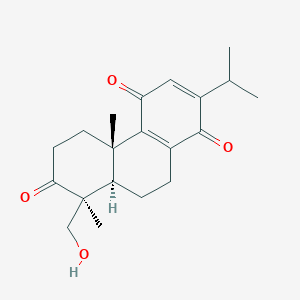
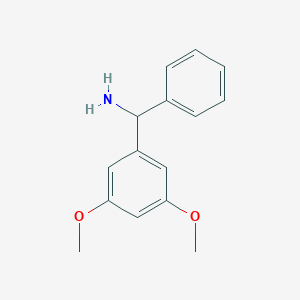

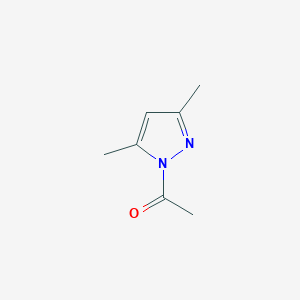
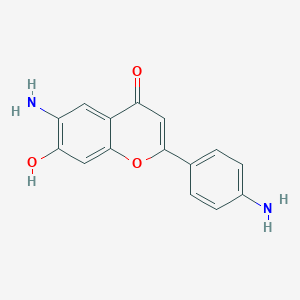

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
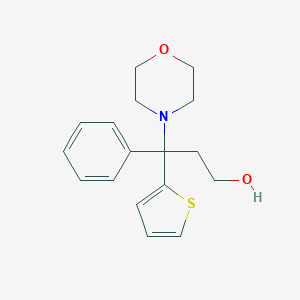

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
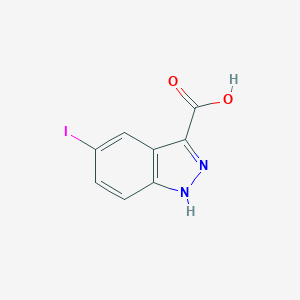
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

